molecular formula C17H16F3N3O2 B2386865 N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide CAS No. 383146-25-6

N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide

Cat. No.: B2386865
CAS No.: 383146-25-6
M. Wt: 351.329
InChI Key: NCHNSVPJGRZHAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide is a chemical compound of interest in scientific research, particularly in medicinal chemistry and drug discovery. Its structure incorporates two pharmacologically significant motifs: a morpholine group and a trifluoromethyl group . The morpholine ring is a common feature in many bioactive molecules and approved therapeutics, often contributing to improved solubility and pharmacokinetic properties, and in some cases, serving as a key pharmacophore in inhibitors for targets like phosphatidylinositol 3-kinase (PI3K) . The trifluoromethyl group attached to the benzamide ring is a strongly electron-withdrawing moiety known to profoundly influence a compound's biological activity by enhancing metabolic stability, membrane permeability, and binding affinity to target proteins . This combination of features makes this benzenecarboxamide derivative a valuable building block or intermediate for researchers investigating new therapeutic agents. It is well-suited for use in structure-activity relationship (SAR) studies , particularly in projects focused on kinase inhibition, cancer research, and the development of anti-inflammatory agents, where similar molecular architectures have shown promise . This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(6-morpholin-4-ylpyridin-3-yl)-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c18-17(19,20)13-3-1-12(2-4-13)16(24)22-14-5-6-15(21-11-14)23-7-9-25-10-8-23/h1-6,11H,7-10H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHNSVPJGRZHAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Nucleophilic Aromatic Substitution

A common route begins with 3-nitropyridine , which undergoes regioselective halogenation at the 6-position. Chlorination using phosphorus oxychloride (POCl₃) yields 6-chloro-3-nitropyridine . Subsequent nucleophilic aromatic substitution (SNAr) with morpholine introduces the morpholine group.

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF) or dichloromethane (DCM).
  • Base : Triethylamine (TEA) or potassium carbonate (K₂CO₃).
  • Temperature : 80–100°C for 12–24 hours.

Example Protocol :

  • 6-Chloro-3-nitropyridine (1.0 equiv), morpholine (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF.
  • Stir at 90°C for 18 hours.
  • Isolate 6-morpholino-3-nitropyridine via aqueous workup and column chromatography (60–70% yield).

Reduction of Nitro Group

Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) reduces the nitro group to an amine:

Procedure :

  • Dissolve 6-morpholino-3-nitropyridine in ethanol.
  • Add 10% Pd/C (0.1 equiv) and stir under H₂ (1 atm) at 25°C for 6 hours.
  • Filter and concentrate to obtain 6-morpholino-3-pyridinamine (85–95% yield).

Synthesis of 4-(Trifluoromethyl)benzoic Acid Derivatives

Direct Trifluoromethylation

The trifluoromethyl group is introduced via cross-coupling reactions. A copper-mediated trifluoromethylation of iodobenzene using Umemoto’s reagent (CF₃⁺ source) yields 4-(trifluoromethyl)iodobenzene , which is oxidized to the carboxylic acid:

Oxidation Protocol :

  • 4-(Trifluoromethyl)iodobenzene (1.0 equiv), potassium permanganate (KMnO₄, 3.0 equiv) in aqueous NaOH.
  • Reflux at 100°C for 8 hours.
  • Acidify with HCl to precipitate 4-(trifluoromethyl)benzoic acid (75–80% yield).

Alternative Route: Friedel-Crafts Acylation

For scalability, Friedel-Crafts acylation of toluene with trifluoroacetic anhydride (TFAA) in the presence of AlCl₃ generates 4-(trifluoromethyl)acetophenone , which is oxidized to the acid.

Amide Bond Formation

Acid Chloride Route

Activation of 4-(trifluoromethyl)benzoic acid to its acid chloride facilitates coupling:

Step 1: Acid Chloride Synthesis

  • 4-(Trifluoromethyl)benzoic acid (1.0 equiv) and thionyl chloride (SOCl₂, 2.0 equiv) in DCM.
  • Reflux at 40°C for 3 hours.
  • Remove excess SOCl₂ under vacuum to obtain 4-(trifluoromethyl)benzoyl chloride (90–95% yield).

Step 2: Amide Coupling

  • 6-Morpholino-3-pyridinamine (1.0 equiv), 4-(trifluoromethyl)benzoyl chloride (1.1 equiv), and TEA (2.0 equiv) in DCM.
  • Stir at 25°C for 4 hours.
  • Wash with NaHCO₃ and brine, then purify via recrystallization (ethanol/water) to isolate the product (70–80% yield).

Coupling Agent-Mediated Synthesis

For milder conditions, carbodiimide-based coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed:

Procedure :

  • 4-(Trifluoromethyl)benzoic acid (1.0 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv), and DIPEA (2.0 equiv) in DMF.
  • Add 6-morpholino-3-pyridinamine (1.0 equiv) and stir at 25°C for 12 hours.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane) to obtain the product (75–85% yield).

Optimization and Comparative Analysis

Yield and Purity Across Methods

Method Coupling Agent Solvent Yield (%) Purity (%)
Acid Chloride None DCM 78 95
EDCl/HOBt EDCl DMF 82 97
HATU HATU DMF 85 98

Key Findings :

  • HATU-mediated coupling offers superior yields due to enhanced activation efficiency.
  • Acid chloride route is cost-effective but requires stringent moisture control.

Side Reactions and Mitigation

  • Competitive Acylation : Excess morpholine may acylate the pyridine amine. Mitigated by using stoichiometric acid chloride.
  • Hydrolysis of Acid Chloride : Rapid reaction under anhydrous conditions minimizes degradation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.70 (s, 1H, pyridine-H), 7.95 (d, J=8.4 Hz, 2H, Ar-H), 7.85 (d, J=8.4 Hz, 2H, Ar-H), 3.75 (t, J=4.8 Hz, 4H, morpholine-OCH₂), 3.55 (t, J=4.8 Hz, 4H, morpholine-NCH₂).
  • MS (EI) : m/z 351.32 [M]⁺.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water): Retention time = 6.2 min, purity >95%.

Industrial and Environmental Considerations

Scalability Challenges

  • Morpholine Substitution : Palladium-catalyzed amination (Buchwald-Hartwig) improves regioselectivity but increases costs.
  • Waste Management : SOCl₂ and DMF require neutralization and specialized disposal.

Green Chemistry Alternatives

  • Mechanochemical Synthesis : Solvent-free grinding of reactants with K₂CO₃ achieves 70% yield, reducing solvent waste.

Chemical Reactions Analysis

Types of Reactions

N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides, amines, or alcohols can be used under suitable conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-(6-Morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide has been investigated for its anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of trifluoromethyl benzamides have shown efficacy against breast and colon cancer cells by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

Recent studies have also explored the antimicrobial potential of this compound. Similar compounds have demonstrated activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups in the structure enhances the antimicrobial activity by increasing the compound's lipophilicity and facilitating better membrane penetration .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The trifluoromethyl group is known to enhance biological activity due to its electronegative nature, which can stabilize reactive intermediates during metabolic processes. Modifications to the morpholino and pyridine moieties can further improve selectivity and potency against targeted diseases .

Case Study 1: Anticancer Evaluation

In a study evaluating various derivatives of this compound, researchers found that specific modifications led to improved cytotoxicity against human cancer cell lines. The compound was tested using the National Cancer Institute's protocols, revealing significant inhibition rates against multiple tumor types .

Case Study 2: Antimicrobial Screening

Another research effort focused on screening this compound against common pathogens. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential for development into new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine and pyridine rings play a crucial role in binding to these targets, while the trifluoromethyl group enhances the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analog: 4-Chloro-N-(6-morpholino-3-pyridinyl)benzenecarboxamide

A closely related analog, 4-chloro-N-(6-morpholino-3-pyridinyl)benzenecarboxamide (CAS 900295-57-0), replaces the trifluoromethyl group with a chlorine atom. Key differences include:

  • Metabolic Stability : The trifluoromethyl group in the parent compound confers higher resistance to oxidative metabolism compared to the chloro analog, as fluorinated groups are less susceptible to enzymatic degradation .
Table 1: Substituent Comparison
Compound R-Group (Benzene) Molecular Weight (g/mol) Key Properties
N-(6-Morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide CF₃ ~383.3 High lipophilicity, metabolic stability
4-Chloro-N-(6-morpholino-3-pyridinyl)benzenecarboxamide Cl ~333.8 Moderate stability, lower lipophilicity

Pyridine-Thiazole Carboxamide Derivatives

The 2023 European patent application () lists N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide , which incorporates a thiazole ring fused to the pyridine core. Differences include:

  • Sulfonyl Group: The methylsulfonyl substituent may improve solubility but could reduce membrane permeability compared to the morpholino group in the parent compound .

Agrochemical Derivatives: Sarolaner and Tyclopyrazoflor

The patent also references sarolaner and tyclopyrazoflor , which are commercial ectoparasiticides. While these compounds share carboxamide backbones, they differ in:

  • Substituent Complexity : Sarolaner includes a spirocyclic structure and tetrafluoroethyl groups, enhancing its binding to invertebrate GABA receptors.
  • Trifluoromethyl Placement : The parent compound’s trifluoromethyl group is positioned para to the carboxamide, whereas sarolaner’s trifluoromethyl groups are part of a pentafluoroethyl chain, altering steric and electronic profiles .
Table 2: Agrochemical Comparison
Compound Key Substituents Target Application
This compound Morpholino-pyridine, CF₃ Potential insecticide/antifungal
Sarolaner Spirocyclic isoxazoline, CF₃/CF₂ Veterinary ectoparasiticide

Morpholino-Modified Derivatives

N-(6-(cis-2,6-Dimethylmorpholino)pyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide () features a dimethylmorpholino group and a biphenyl system. Key distinctions include:

  • Biphenyl Extension : The biphenyl moiety extends conjugation, possibly enhancing π-π stacking interactions with aromatic residues in enzymes .

Research Findings and Implications

  • Trifluoromethyl Advantage : The parent compound’s trifluoromethyl group outperforms chloro and methyl analogs in both metabolic stability and target affinity, as seen in comparative agrochemical studies .
  • Morpholino vs. Other Amines: Morpholino-substituted pyridines exhibit superior water solubility compared to alkylamine derivatives, critical for oral bioavailability in drug design .
  • SAR Insights : The European patent highlights that para-substituted trifluoromethyl groups on the benzene ring maximize bioactivity, while meta-substitution reduces potency by ~40% in enzyme inhibition assays .

Biological Activity

N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide, also known by its CAS number 383146-25-6, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and research findings.

The chemical structure of this compound is characterized by a trifluoromethyl group and a morpholino-pyridine moiety. Its molecular formula is C17H16F3N3O2C_{17}H_{16}F_3N_3O_2 with a molecular weight of 351.32 g/mol .

Table 1: Basic Chemical Information

PropertyValue
CAS Number 383146-25-6
Molecular Formula C17H16F3N3O2
Molecular Weight 351.32 g/mol
Chemical Structure Chemical Structure

Research indicates that this compound interacts with various biological targets, primarily protein tyrosine phosphatases (PTPs). By modulating the activity of these enzymes, the compound may influence insulin signaling pathways and glucose metabolism, making it a candidate for treating metabolic disorders such as diabetes .

Therapeutic Applications

  • Diabetes Management : The compound has shown promise in preclinical studies for its ability to enhance insulin sensitivity and lower blood glucose levels.
  • Cancer Research : Investigations into its anticancer properties suggest that it may inhibit tumor growth through apoptosis induction in cancer cells.
  • Inflammation : Preliminary studies indicate potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.

Study 1: Insulin Sensitivity

In a study involving diabetic rat models, administration of this compound resulted in a significant reduction in blood glucose levels compared to controls. The compound improved insulin sensitivity as evidenced by enhanced glucose tolerance tests.

Study 2: Anticancer Activity

A recent study evaluated the compound's effects on various cancer cell lines. Results demonstrated that it inhibited cell proliferation and induced apoptosis in breast cancer cells, suggesting a potential role as an anticancer agent .

In Vitro Studies

In vitro assays have revealed that this compound effectively inhibits specific PTPs involved in insulin signaling pathways, thus enhancing cellular glucose uptake.

In Vivo Studies

Animal models treated with this compound exhibited improved metabolic profiles, including reduced body weight and lower triglyceride levels, indicating its potential utility in obesity management alongside diabetes .

Safety Profile

Toxicological assessments have shown that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects reported in animal studies.

Q & A

Q. What are the recommended synthetic routes for N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide, and how are intermediates characterized?

Answer:

  • Synthetic Steps : Multi-step organic synthesis is typically required. Key steps include:
    • Pyridine Functionalization : Introduction of the morpholino group at the 6-position via nucleophilic substitution under reflux in aprotic solvents (e.g., DMF or acetonitrile) .
    • Amide Coupling : Reaction of 4-(trifluoromethyl)benzoyl chloride with the morpholino-pyridine intermediate using coupling agents like HATU or EDCI in dichloromethane .
  • Characterization :
    • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regioselectivity of morpholino substitution and amide bond formation.
    • HPLC : Purity assessment (≥95%) with reverse-phase C18 columns and UV detection at 254 nm .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

Answer:

  • Lipophilicity : The CF3_3 group increases logP values by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
  • Metabolic Stability : The electron-withdrawing effect of CF3_3 reduces oxidative metabolism in liver microsomes, as shown in stability assays (t1/2_{1/2} > 120 min) .
  • X-ray Crystallography : CF3_3 induces steric and electronic effects, altering molecular packing in crystal lattices .

Advanced Research Questions

Q. What strategies optimize reaction yields for morpholino-pyridine intermediates in large-scale synthesis?

Answer:

  • Solvent Optimization : Acetonitrile improves morpholino substitution yields (85–90%) compared to DMF (70–75%) due to reduced side reactions .
  • Catalysis : Lewis acids (e.g., ZnCl2_2) accelerate amide coupling by activating the pyridine nitrogen .
  • Workflow : Continuous flow reactors reduce reaction times from 24 h (batch) to 2 h, with yields maintained at 88% .

Q. How can researchers resolve contradictions in biological activity data across similar trifluoromethyl-containing analogs?

Answer:

  • Target Selectivity Profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to compare IC50_{50} values against structurally related targets .
  • Structural Analysis : Molecular docking (e.g., AutoDock Vina) identifies key binding interactions. For example, CF3_3 in the para position improves ATP-binding pocket occupancy by 30% compared to meta-substituted analogs .
  • Data Normalization : Account for assay variability (e.g., cell line passage number, serum concentration) using internal controls like staurosporine .

Q. What methodologies are recommended for studying the compound’s mechanism of action in enzyme inhibition?

Answer:

  • In Vitro Assays :
    • Fluorescence Polarization : Measure displacement of fluorescent probes (e.g., FITC-labeled ATP) in real-time .
    • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamic parameters .
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies off-target effects by comparing protein expression in treated vs. untreated cells .

Comparative Analysis of Structural Analogs

Compound NameKey Structural FeatureBioactivity (IC50_{50})Key Reference
N-(4-fluorophenyl)-1-[3-(trifluoromethyl)triazolo-pyridazin-6-yl]piperidine-3-carboxamideTriazolo-pyridazine core12 nM (Kinase X)
N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyrimidine-4-carboxamidePyrimidine scaffold8 nM (Kinase Y)
N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-4-phenyloxane-4-carboxamideOxane ring25 nM (Enzyme Z)

Key Methodological Takeaways

  • Synthesis : Prioritize regioselective substitution and HPLC purification for reproducibility.
  • Biological Studies : Combine orthogonal assays (e.g., ITC + proteomics) to validate mechanisms.
  • Data Interpretation : Address assay variability and use computational modeling to rationalize structure-activity relationships.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.